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Compound of Interest

Compound Name: 2,2,6,6-Tetramethylheptane

Cat. No.: B1616008

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,2,6,6-
tetramethylheptane, a highly branched non-polar alkane. This document consolidates
available physicochemical data, outlines relevant experimental protocols, and presents logical
workflows for its synthesis and characterization, tailored for professionals in research and
development.

Physicochemical Properties

2,2,6,6-Tetramethylheptane is a saturated hydrocarbon with the molecular formula C11Hz24 and
a molecular weight of 156.31 g/mol .[1] Its highly branched and symmetrical structure, with
guaternary carbons at positions 2 and 6, imparts unique physical and chemical characteristics.
Due to its non-polar nature, it is virtually insoluble in water but readily dissolves in many organic
solvents.[1]

While specific experimental data for some physical properties of 2,2,6,6-tetramethylheptane
are not readily available in public databases, the following table summarizes the known and
estimated values. For context, data for a related isomer, 2,2,4,6,6-pentamethylheptane, is also
provided where available.
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2,2,6,6- 2,2,4,6,6-
Property Tetramethylheptan Pentamethylheptan Data Source

e Value e Value
Molecular Formula Ci11H24 Ci2Hz2s [1]
Molecular Weight 156.31 g/mol 170.33 g/mol [1]
CAS Number 40117-45-1 13475-82-6 [1]
Boiling Point Data not available 177-179 °C [1]
Melting Point Data not available -57.06 °C (estimate)
Density Data not available 0.746 g/mL at 25 °C
Refractive Index Data not available n20/D 1.418
Kovats Retention 966.6 (standard non- ,

Not applicable [1]

Index polar)

Synthesis of Highly Branched Alkanes

The synthesis of sterically hindered alkanes like 2,2,6,6-tetramethylheptane requires specific
synthetic strategies to overcome the challenges of creating quaternary carbon centers. While a
direct documented synthesis for 2,2,6,6-tetramethylheptane is not readily available,
established methods for constructing such frameworks, like the Grignard reaction, are highly
applicable.

General Synthesis Approach via Grighard Reagent

A plausible and versatile method for synthesizing highly branched alkanes involves the reaction
of a Grignard reagent with a ketone, followed by the reduction of the resulting tertiary alcohol.
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Step 1: Grignard Reaction

Ketone (R'-CO-R") l
Nucleophilic Addmon> Tertiary Alcohol
Grignard Reagent (R-MgX)

Reduction

Step 2: Reduction

A4
Reducing Agent Branched Alkane

Click to download full resolution via product page

Logical flow of the two-step synthesis of a branched alkane.

Experimental Protocol: Synthesis of a Tertiary Alcohol
Intermediate

This protocol outlines the general procedure for the synthesis of a tertiary alcohol, a key
intermediate in the formation of a branched alkane, using a Grignard reagent and a ketone.[2]

[3]
Materials:

e Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

Alkyl halide (e.qg., tert-butyl chloride)

Ketone (e.g., 3-pentanone)

lodine crystal (for initiation)
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o Saturated aqueous ammonium chloride (NH4Cl) solution
¢ Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSQOa)
Procedure:

o Preparation of the Grignard Reagent:

[e]

All glassware must be rigorously dried to exclude moisture.

o In a round-bottom flask equipped with a dropping funnel and a condenser, combine
magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., argon
or nitrogen).

o Add a small portion of the alkyl halide dissolved in the anhydrous ethereal solvent to the
magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance
of the iodine color and gentle refluxing.[3]

o Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a
gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30 minutes to ensure
complete formation of the Grignard reagent.[2]

o Reaction with the Ketone:
o Cool the Grignard reagent solution to 0 °C in an ice bath.

o Add a solution of the ketone in the anhydrous ethereal solvent dropwise to the stirred
Grignard reagent.[2]

o After the addition is complete, allow the mixture to warm to room temperature and stir for 1
hour.[2]

e Work-up and Purification:

o Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous
NHa4Cl solution.
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[e]

Separate the organic layer and extract the aqueous layer with diethyl ether.

o

Combine the organic layers, wash with brine, and dry over anhydrous Na=SOa4 or MgSOQOea.

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude

[¢]

tertiary alcohol.

[¢]

Purify the tertiary alcohol by flash column chromatography or distillation.

Solubility Characteristics

As a non-polar alkane, 2,2,6,6-tetramethylheptane’s solubility is governed by the "like
dissolves like" principle. It is readily soluble in non-polar organic solvents and virtually insoluble
in polar solvents like water.

<2,6,6-Tetramethylhepta>
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Solubility profile of 2,2,6,6-tetramethylheptane.

Experimental Protocol: Determination of Solubility

A general qualitative method to determine the solubility of a compound in various solvents is
outlined below.

Materials:

e 2,2,6,6-Tetramethylheptane
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o A selection of polar and non-polar solvents (e.g., water, ethanol, hexane, toluene)

e Small test tubes

o \ortex mixer

Procedure:

Add approximately 0.1 mL of 2,2,6,6-tetramethylheptane to a small, clean, and dry test
tube.

e Add the chosen solvent dropwise (starting with 0.1 mL) to the test tube.
» Vortex the mixture for 1-2 minutes.

o Observe the mixture for the presence of a single, clear phase (soluble) or two distinct
layers/cloudiness (insoluble).

« If the compound dissolves, continue adding the solvent in small increments up to a total of 3
mL to assess the degree of solubility.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,2,6,6-
tetramethylheptane.

e Mass Spectrometry: The mass spectrum of 2,2,6,6-tetramethylheptane is available in the
NIST WebBook and provides a fragmentation pattern characteristic of its highly branched
structure.[4]

e Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available from the NIST/EPA
Gas-Phase Infrared Database. It will primarily show C-H stretching and bending vibrations
typical of alkanes.[5]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Due to the high degree of symmetry, the *H NMR spectrum of 2,2,6,6-
tetramethylheptane is expected to be relatively simple.
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o 13C NMR: The 3C NMR spectrum will show a distinct number of signals corresponding to
the chemically non-equivalent carbon atoms in the molecule. Data for the 13C NMR
spectrum can be found in databases such as SpectraBase.[1]

Applications in Research and Development

As a highly branched and sterically hindered alkane, 2,2,6,6-tetramethylheptane can serve as
a non-polar, inert solvent for specific chemical reactions where minimal solvent-solute
interaction is desired. Its well-defined structure also makes it a useful standard in analytical
techniques such as gas chromatography. In the context of drug development, understanding
the behavior of such non-polar moieties is crucial for predicting the pharmacokinetic and
pharmacodynamic properties of drug candidates.

Disclaimer: This document is intended for informational purposes for a technical audience.
While efforts have been made to provide accurate and up-to-date information, some
experimental data for 2,2,6,6-tetramethylheptane is not publicly available. Researchers
should verify information and conduct their own experiments as necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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